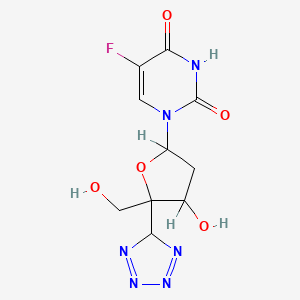
Uridine, 2'-deoxy-5-fluoro-4'-C-5H-tetrazol-5-yl-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®-, also known as 5-Fluoro-2’-deoxyuridine, is a fluorinated pyrimidine analog. This compound is primarily recognized for its role as an antineoplastic agent, which means it is used in the treatment of cancer. It functions by inhibiting DNA synthesis, making it a valuable tool in cancer research and therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- typically involves the fluorination of 2’-deoxyuridine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to remove impurities and by-products .
化学反応の分析
Types of Reactions
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield uracil derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products
The major products formed from these reactions include various fluorinated uracil derivatives and other nucleoside analogs .
科学的研究の応用
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Utilized in cancer therapy as an antineoplastic agent. It is particularly effective against colorectal carcinomas and other solid tumors.
Industry: Applied in the production of pharmaceuticals and as a research tool in drug development .
作用機序
The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidine monophosphate (TMP), leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
類似化合物との比較
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer therapy.
2’-Deoxyuridine: A non-fluorinated analog used in DNA synthesis studies.
5-Fluoro-5’-deoxyuridine: A derivative with similar antineoplastic properties .
Uniqueness
Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- is unique due to its specific fluorination pattern, which enhances its ability to inhibit thymidylate synthase. This makes it more effective in certain cancer treatments compared to its non-fluorinated counterparts .
特性
CAS番号 |
64295-05-2 |
|---|---|
分子式 |
C10H11FN6O5 |
分子量 |
314.23 g/mol |
IUPAC名 |
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)-5-(5H-tetrazol-5-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11FN6O5/c11-4-2-17(9(21)12-7(4)20)6-1-5(19)10(3-18,22-6)8-13-15-16-14-8/h2,5-6,8,18-19H,1,3H2,(H,12,20,21) |
InChIキー |
FCPSDIHEYJYLDL-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)(CO)C3N=NN=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















